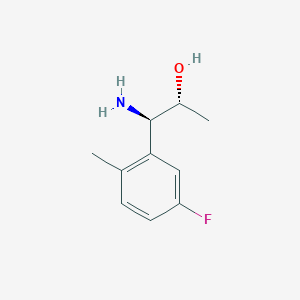![molecular formula C10H8N2 B13032535 5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13032535.png)
5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a molecular formula of C9H6N2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine with methylating agents under controlled conditions. One common method involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Applications De Recherche Scientifique
5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer properties due to its ability to inhibit fibroblast growth factor receptors (FGFRs).
Mécanisme D'action
The mechanism of action of 5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: The parent compound, known for its biological activities.
5-ethynyl-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar properties.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential biomedical applications.
Uniqueness
5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H8N2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
5-ethynyl-1-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H8N2/c1-3-8-6-9-4-5-12(2)10(9)11-7-8/h1,4-7H,2H3 |
Clé InChI |
LWGLPWVBRSJCMA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=CC(=CN=C21)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



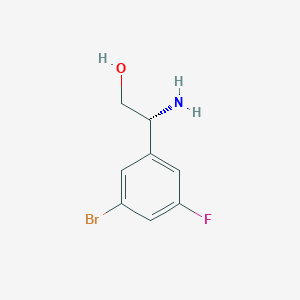
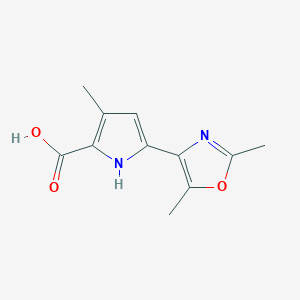
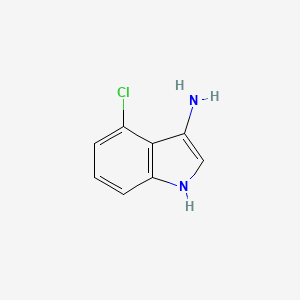
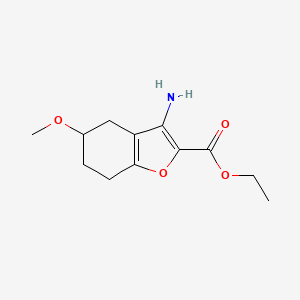
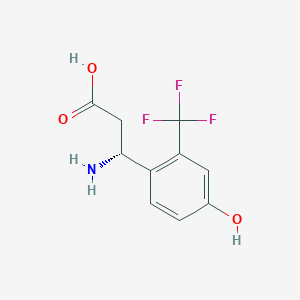
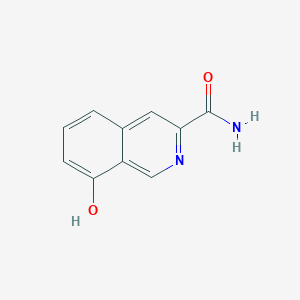

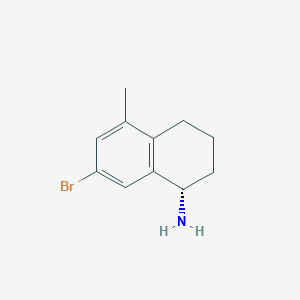
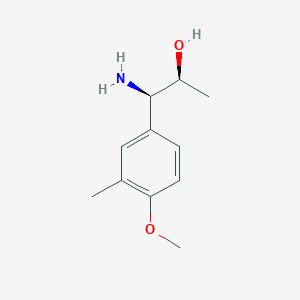
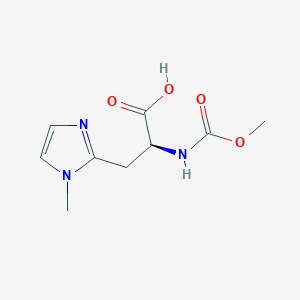
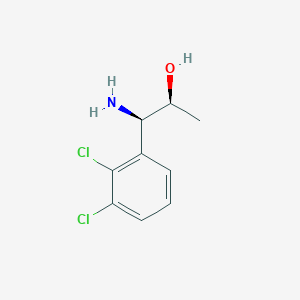
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)
